molecular formula C15H19N3O B11861946 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine CAS No. 88609-34-1

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine

Cat. No.: B11861946
CAS No.: 88609-34-1
M. Wt: 257.33 g/mol
InChI Key: XWVRANMPYVDRNG-UHFFFAOYSA-N
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Description

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is a quinoline derivative known for its significant pharmacological properties. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has garnered attention for its potential use in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the quinoline ring system with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives with enhanced pharmacological properties .

Scientific Research Applications

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group at position 6 and a piperidine ring at position 8. This structural configuration is significant for its biological activity, as modifications at these positions can enhance potency and selectivity.

Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. For example, studies have shown that similar compounds can inhibit c-Met kinase activity, a target implicated in cancer progression .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies reveal that it exhibits significant cytotoxicity against various cancer cell lines. For instance, related compounds have reported IC50 values as low as 0.003 µM against A549 lung cancer cells and 0.006 µM against MCF-7 breast cancer cells . The compound induces apoptosis in cancer cells, which is crucial for its therapeutic potential.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
Compound 52A5490.04
Compound 53MCF-70.006

Antimalarial Activity

The compound's structural similarity to known antimalarial agents has led to investigations into its efficacy against Plasmodium falciparum. In vitro evaluations have shown that quinoline derivatives can exhibit potent activity against both chloroquine-sensitive and resistant strains of this parasite . The nanomolar range potency observed in some derivatives highlights the potential for developing new antimalarial therapies.

Table 2: Antimalarial Efficacy

CompoundStrainIC50 (nM)
This compoundCQ-sensitive (NF54)TBD
Compound XCQ-resistant (K1)TBD

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications such as the introduction of various substituents on the piperidine ring have been shown to influence potency significantly. For instance, compounds with more hydrophilic groups tend to exhibit enhanced solubility and bioavailability, which are critical for effective therapeutic action .

Case Studies

Several case studies have illustrated the effectiveness of piperidine-substituted quinolines in preclinical models. Notably, a study demonstrated that certain derivatives could effectively reduce tumor size in xenograft models while exhibiting minimal toxicity . These findings support the continued exploration of this class of compounds for therapeutic applications.

Properties

CAS No.

88609-34-1

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

6-methoxy-8-piperidin-1-ylquinolin-7-amine

InChI

InChI=1S/C15H19N3O/c1-19-12-10-11-6-5-7-17-14(11)15(13(12)16)18-8-3-2-4-9-18/h5-7,10H,2-4,8-9,16H2,1H3

InChI Key

XWVRANMPYVDRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCC3)N

Origin of Product

United States

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